molecular formula C26H20N6OS2 B5127178 N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5127178
M. Wt: 496.6 g/mol
InChI Key: BWLFPSMRPMAONE-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzothiazole ring, a triazinoindole moiety, and a sulfanylacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6OS2/c33-22(28-25-27-19-11-5-7-13-21(19)35-25)16-34-26-29-24-23(30-31-26)18-10-4-6-12-20(18)32(24)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLFPSMRPMAONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and triazinoindole intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents and conditions might include:

    Benzothiazole synthesis: Cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Triazinoindole synthesis: Formation of the triazinoindole core through cyclization reactions involving hydrazine derivatives and indole precursors.

    Coupling reaction: Formation of the final compound through nucleophilic substitution or condensation reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzothiazole or triazinoindole rings under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE may have several scientific research applications, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent, particularly in areas such as cancer, infectious diseases, and neurological disorders.

Mechanism of Action

The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Potential mechanisms could include:

    Molecular targets: Binding to enzymes, receptors, or nucleic acids.

    Pathways involved: Modulation of signaling pathways, inhibition of enzyme activity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Triazinoindole derivatives: Studied for their potential in treating neurological disorders.

    Sulfanylacetamide derivatives: Investigated for their anti-inflammatory and analgesic effects.

Uniqueness

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE is unique due to its combination of structural motifs, which may confer distinct biological activities and chemical reactivity compared to other compounds.

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